molecular formula C26H28N4O B2721425 (1alpha,1'S,4beta)-Lanabecestat CAS No. 1384082-96-5

(1alpha,1'S,4beta)-Lanabecestat

カタログ番号: B2721425
CAS番号: 1384082-96-5
分子量: 412.537
InChIキー: WKDNQONLGXOZRG-ZSQFBXSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1alpha,1’S,4beta)-Lanabecestat, also known as AZD3293 or LY3314814, is an oral beta-secretase 1 cleaving enzyme (BACE1) inhibitor. This compound was developed by AstraZeneca and Eli Lilly and Company as a potential treatment for Alzheimer’s disease. By inhibiting BACE1, (1alpha,1’S,4beta)-Lanabecestat aims to prevent the buildup of beta-amyloid plaques, which are associated with the progression of Alzheimer’s disease .

準備方法

The synthesis of (1alpha,1’S,4beta)-Lanabecestat involves several key steps, including nucleophilic substitution, hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts cyclization. The process begins with the nucleophilic substitution of p-bromobenzyl bromide and dimethyl malonate, followed by hydrolysis and decarboxylation to obtain the key intermediate 6-bromoindanone. This intermediate undergoes acyl chlorination and Friedel-Crafts cyclization to form another key intermediate, which is then subjected to reduction and methylation. The final steps involve imine synthesis, ring closure, and ammoniation to obtain the desired product .

化学反応の分析

(1alpha,1’S,4beta)-Lanabecestat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for Suzuki coupling reactions, which are essential for the formation of the final product. The major products formed from these reactions include intermediates such as 6-bromoindanone and spiro compounds, which are crucial for the synthesis of (1alpha,1’S,4beta)-Lanabecestat .

科学的研究の応用

(1alpha,1’S,4beta)-Lanabecestat has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promise in reducing levels of beta-amyloid in the brain, cerebrospinal fluid, and plasma in both animal models and human clinical trials. The compound has been evaluated in Phase 1 and Phase 2/3 studies, demonstrating its ability to reduce beta-amyloid levels significantly. despite its initial promise, clinical trials were halted due to the compound’s inability to meet primary endpoints .

作用機序

The primary mechanism of action of (1alpha,1’S,4beta)-Lanabecestat is the inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). By inhibiting BACE1, the compound prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, thereby reducing the formation of beta-amyloid plaques in the brain. This mechanism is crucial for potentially slowing or halting the progression of Alzheimer’s disease .

類似化合物との比較

(1alpha,1’S,4beta)-Lanabecestat is part of a class of compounds known as BACE1 inhibitors. Similar compounds include atabecestat, elenbecestat, and verubecestat. While all these compounds share the common goal of inhibiting BACE1 to reduce beta-amyloid levels, (1alpha,1’S,4beta)-Lanabecestat is unique in its specific molecular structure and binding affinity. Despite the potential of BACE1 inhibitors, many have faced challenges in clinical trials, highlighting the complexity of targeting beta-amyloid in Alzheimer’s disease .

生物活性

(1alpha,1'S,4beta)-Lanabecestat, also known as AZD3293 or LY3314814, is a potent oral inhibitor of beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which plays a crucial role in the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease (AD). This article reviews the biological activity of lanabecestat, focusing on its pharmacodynamics, clinical trial outcomes, and implications for Alzheimer's treatment.

Lanabecestat selectively inhibits BACE1, leading to a reduction in Aβ production. This mechanism is vital as excessive accumulation of Aβ is associated with the pathogenesis of AD. The compound has demonstrated significant reductions in both soluble Aβ species and soluble amyloid precursor proteins (sAPPβ) across various preclinical models including mice, guinea pigs, and dogs .

Pharmacokinetics and Dosage

In clinical studies, lanabecestat exhibited a dose-dependent pharmacokinetic profile. For instance:

  • Half-life : The half-life of lanabecestat ranged from 12 to 17 hours in elderly subjects after multiple dosing .
  • Cerebrospinal Fluid (CSF) Concentrations : At doses of 15 mg and 50 mg, CSF Aβ42 concentrations were reduced by 63% and 79%, respectively .

The pharmacokinetics were consistent across different populations, including young and elderly subjects, indicating robust bioavailability and brain permeability .

Clinical Trials Overview

Lanabecestat has been evaluated in several clinical trials aimed at assessing its efficacy in slowing cognitive decline in early AD:

AMARANTH Trial

  • Design : Randomized controlled trial involving 2,218 patients with early AD.
  • Dosing : Patients received either 20 mg or 50 mg of lanabecestat or placebo daily for 104 weeks.
  • Outcomes : The primary endpoint was change from baseline on the Alzheimer Disease Assessment Scale–Cognitive Subscale (ADAS-Cog13). Results indicated no significant difference between lanabecestat and placebo groups in cognitive decline .

DAYBREAK-ALZ Trial

  • Design : Similar to AMARANTH but with 1,722 participants.
  • Results : This trial also found that lanabecestat did not significantly slow cognitive decline compared to placebo. Both trials were terminated early due to futility .

Efficacy Data

Despite the lack of efficacy in slowing cognitive decline, lanabecestat showed considerable effects on biomarkers:

  • Aβ Reduction : In both AMARANTH and DAYBREAK trials, blood Aβ40 and Aβ42 levels were reduced by approximately 70% to 80% .
  • CSF Aβ Levels : Significant reductions were reported, with CSF Aβ levels decreasing by up to 73% at higher doses .

Safety Profile

Lanabecestat was generally well tolerated; however, there were reports of psychiatric adverse events and weight loss occurring more frequently than in the placebo group. Notably, hair color changes were also documented among participants receiving the drug .

Summary of Key Findings

StudyParticipantsDose (mg)Primary EndpointKey Findings
AMARANTH2,21820/50ADAS-Cog13No significant cognitive decline
DAYBREAK-ALZ1,72220/50ADAS-Cog13No significant cognitive decline

特性

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNQONLGXOZRG-TXDAUAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032008
Record name Lanabecestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383982-64-6
Record name Lanabecestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。